5-[(3-Sulfamoylphenyl)carbamoyl]thiophene-2-carboxylic acid
Overview
Description
“5-[(3-Sulfamoylphenyl)carbamoyl]thiophene-2-carboxylic acid” is a chemical compound with diverse applications in scientific research. It has a unique structure and properties that make it an intriguing candidate for studying various phenomena and developing innovative solutions. The compound has a molecular formula of C12H10N2O5S2 and a molecular weight of 326.35 .
Synthesis Analysis
Thiophene, a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S , is a key component in the synthesis of this compound. Various synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “5-[(3-Sulfamoylphenyl)carbamoyl]thiophene-2-carboxylic acid” is based on the thiophene ring system. Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis
The compound has a molecular formula of C12H10N2O5S2 and a molecular weight of 326.35 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Thiophene Derivatives in Medicine
Thiophene derivatives are known to exhibit a range of biological activities, including antimicrobial, analgesic, anti-inflammatory, antihypertensive, and antitumor properties .
Material Science Applications
In material science, thiophene derivatives are utilized in the fabrication of light-emitting diodes (LEDs) and as inhibitors of corrosion of metals .
Synthesis of Other Compounds
Thiophene-2-carboxylic acid, a related compound, is used in the synthesis of Suprofen, an active ingredient in eye drops. It also serves as a precursor to many 5-substituted derivatives upon treatment with LDA (Lithium diisopropylamide) .
Catalysis
Copper (I) thiophene-2-carboxylate, derived from thiophene-2-carboxylic acid, is a catalyst for Ullmann coupling reactions .
Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, “5-[(3-Sulfamoylphenyl)carbamoyl]thiophene-2-carboxylic acid”, as a thiophene derivative, may have potential for future research and development in various fields of scientific research.
properties
IUPAC Name |
5-[(3-sulfamoylphenyl)carbamoyl]thiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5S2/c13-21(18,19)8-3-1-2-7(6-8)14-11(15)9-4-5-10(20-9)12(16)17/h1-6H,(H,14,15)(H,16,17)(H2,13,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYPAVPHPBBWBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)NC(=O)C2=CC=C(S2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Sulfamoylphenyl)carbamoyl]thiophene-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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